Methyl 4-methoxybenzenecarbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-methoxybenzenecarbodithioate is an organic compound with the molecular formula C9H10OS2 It is known for its unique chemical structure, which includes a methoxy group attached to a benzene ring and a carbodithioate group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-methoxybenzenecarbodithioate can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzoyl chloride with sodium hydrosulfide, followed by methylation using methyl iodide. The reaction conditions typically include an inert atmosphere, such as nitrogen, and the use of solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-methoxybenzenecarbodithioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it to thiols or other reduced forms using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or carbodithioate groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
Methyl 4-methoxybenzenecarbodithioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of methyl 4-methoxybenzenecarbodithioate involves its interaction with molecular targets through its reactive functional groups. The methoxy and carbodithioate groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and exert biological effects.
Comparison with Similar Compounds
Methyl 4-hydroxybenzenecarbodithioate: Similar structure but with a hydroxy group instead of a methoxy group.
Methyl 4-ethoxybenzenecarbodithioate: Similar structure but with an ethoxy group instead of a methoxy group.
Methyl 4-methylbenzenecarbodithioate: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness: Methyl 4-methoxybenzenecarbodithioate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications in organic synthesis and research.
Properties
IUPAC Name |
methyl 4-methoxybenzenecarbodithioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS2/c1-10-8-5-3-7(4-6-8)9(11)12-2/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQSDIPVCHRBLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=S)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.